2-Fluoro-4-(pentafluorosulfur)benzyl alcohol
Overview
Description
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol, also known as 2F-4-PFSB, is an organofluorine compound that is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals. It is a colorless liquid with a boiling point of 115°C and a melting point of -50°C. It is insoluble in water, but soluble in organic solvents. 2F-4-PFSB is a versatile reagent, as it can be used in a variety of reactions, such as nucleophilic fluorination, alkylation, and acylation.
Scientific Research Applications
Mild and Metal-Free Synthesis of Fluorinated Heterocycles
A study by Parmar and Rueping (2014) discusses a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols. This process uses Selectfluor to trigger electrophilic cyclisations, producing fluorinated heterocycles containing 1,3-disubstitution. The dual role of the reagent as a fluorine source and a base is crucial for reactivity (Parmar & Rueping, 2014).
Photocatalytic Decomposition in Aqueous Media
Research by Wissiak et al. (2000) focuses on the photodegradation of halosubstituted benzyl alcohols on semiconductor oxides. It was discovered that the photodegradation rate varies among different derivatives, indicating a potential application in environmental remediation or controlled decomposition processes (Wissiak et al., 2000).
Domino Reactions with Fluorinated Compounds
Burger et al. (2001) describe a study where the single fluorine atom of certain fluorinated compounds can be replaced by various nucleophiles. This research highlights the potential of these compounds in facilitating complex chemical reactions, including benzyl group migrations under mild conditions (Burger et al., 2001).
Synthesis of Fluoroamines
A study by Posakony and Tewson (2002) discusses the synthesis of N-benzyl fluoroamines from β-amino alcohols. This process involves several steps, including fluorination, desulfonation, and deprotection, indicating potential applications in the synthesis of specialized chemical compounds (Posakony & Tewson, 2002).
Organic Photoredox-Catalyzed Synthesis
Wang et al. (2019) developed a method for the hydrotrifluoromethylation of benzyl-protected compounds. This reaction involves the use of a metal-free photoredox catalyst, which can activate various types of fluoromethylation reagents. This study opens up new avenues in organic synthesis, particularly in the field of organofluorine chemistry (Wang et al., 2019).
properties
IUPAC Name |
[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3,14H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOTESUJQFJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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